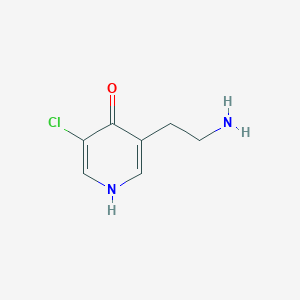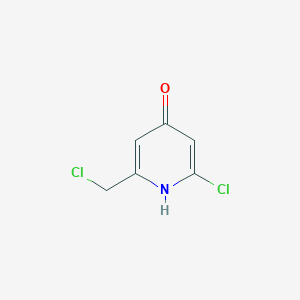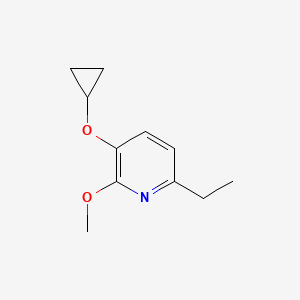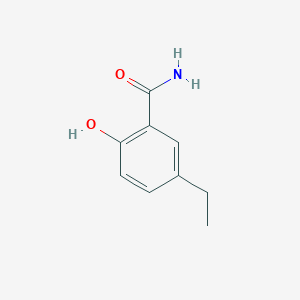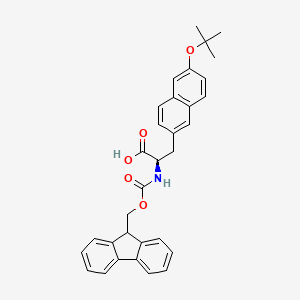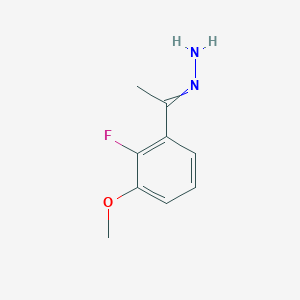
4',4-Difluorobiphenyl-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’,4-Difluorobiphenyl-2-amine is an organic compound characterized by the presence of two fluorine atoms attached to a biphenyl structure, with an amine group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’,4-Difluorobiphenyl-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Fluorination: The biphenyl compound undergoes selective fluorination to introduce fluorine atoms at the 4 and 4’ positions. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Amination: The fluorinated biphenyl is then subjected to amination at the 2-position. This step can be carried out using palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, with appropriate amine sources and ligands.
Industrial Production Methods: In an industrial setting, the production of 4’,4-Difluorobiphenyl-2-amine may involve large-scale fluorination and amination processes, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions: 4’,4-Difluorobiphenyl-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted biphenyl derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of catalysts like copper or palladium.
Major Products: The major products formed from these reactions include nitro, nitroso, and substituted biphenyl derivatives, which can be further utilized in various applications.
科学的研究の応用
4’,4-Difluorobiphenyl-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
作用機序
The mechanism by which 4’,4-Difluorobiphenyl-2-amine exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to cell growth, differentiation, and apoptosis, depending on its specific application and context.
類似化合物との比較
4-Fluorobiphenyl: A related compound with a single fluorine atom, used in similar applications but with different reactivity and properties.
2,2’-Difluorobiphenyl: Another fluorinated biphenyl derivative with fluorine atoms at different positions, leading to distinct chemical behavior.
4,4’-Difluorodiphenyl: A compound with a similar structure but without the amine group, used in materials science and organic synthesis.
Uniqueness: 4’,4-Difluorobiphenyl-2-amine stands out due to the presence of both fluorine atoms and an amine group, which confer unique electronic and steric properties. These features make it particularly valuable in the design of novel materials and pharmaceuticals with specific desired characteristics.
特性
分子式 |
C12H9F2N |
|---|---|
分子量 |
205.20 g/mol |
IUPAC名 |
5-fluoro-2-(4-fluorophenyl)aniline |
InChI |
InChI=1S/C12H9F2N/c13-9-3-1-8(2-4-9)11-6-5-10(14)7-12(11)15/h1-7H,15H2 |
InChIキー |
KKCGBKNRAMGQEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)F)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



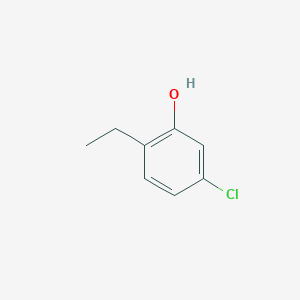
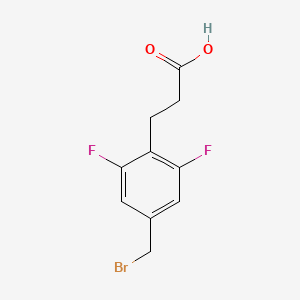


![[(2R)-2-(4-acetamido-2-oxopyrimidin-1-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14851054.png)
